molecular formula C22H21N3O5 B12196694 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12196694
M. Wt: 407.4 g/mol
InChI Key: UOHBMCFLVNQNPL-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, an oxadiazole ring, and multiple methoxy groups

Preparation Methods

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling and Purification: The final step involves coupling the benzofuran and oxadiazole intermediates, followed by purification using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to the formation of reduced intermediates.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce additional aromatic or heteroaromatic groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes).

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The presence of the oxadiazole and benzofuran rings contributes to its binding affinity and specificity.

Comparison with Similar Compounds

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O5/c1-11-8-15-13(3)20(29-17(15)9-12(11)2)22(26)23-21-19(24-30-25-21)14-6-7-16(27-4)18(10-14)28-5/h6-10H,1-5H3,(H,23,25,26)

InChI Key

UOHBMCFLVNQNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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